molecular formula C7H11N3O B175461 2-[(3-Amino-2-pyridinyl)amino]-1-ethanol CAS No. 118705-01-4

2-[(3-Amino-2-pyridinyl)amino]-1-ethanol

Cat. No.: B175461
CAS No.: 118705-01-4
M. Wt: 153.18 g/mol
InChI Key: WCZSOFQPRHJEAM-UHFFFAOYSA-N
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Description

2-[(3-Amino-2-pyridinyl)amino]-1-ethanol is a chemical compound that features a pyridine ring substituted with an amino group and an ethanol moiety

Scientific Research Applications

2-[(3-Amino-2-pyridinyl)amino]-1-ethanol has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Amino-2-pyridinyl)amino]-1-ethanol typically involves the reaction of 3-amino-2-pyridine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the opening of the ethylene oxide ring and subsequent nucleophilic attack by the amino group on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Amino-2-pyridinyl)amino]-1-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-[(3-Amino-2-pyridinyl)amino]-1-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: Shares a similar amino group but has a different ring structure.

    3-Aminopyridine: Similar structure but lacks the ethanol moiety.

    2-Amino-5-(4-pyridinyl)-1,3,4-thiadiazole: Contains a pyridine ring and an amino group but differs in the overall structure.

Uniqueness

2-[(3-Amino-2-pyridinyl)amino]-1-ethanol is unique due to the presence of both an amino group and an ethanol moiety attached to the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(3-aminopyridin-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c8-6-2-1-3-9-7(6)10-4-5-11/h1-3,11H,4-5,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZSOFQPRHJEAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577339
Record name 2-[(3-Aminopyridin-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118705-01-4
Record name 2-[(3-Aminopyridin-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(3-aminopyridin-2-yl)amino]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(2-Hydroxyethylamino)-3-nitropyridine (8.9 g) was dissolved in ethanol (200 ml) and hydrogenated over 5% palladium on charcoal (400 mg) at 50 p.s.i. (3.45 bar) for 21/2 hours. The reaction mixture was filtered and the ethanol removed under reduced pressure, yielding the title compound (4.2 g, 56%) as a dark oil which was used without purification in 1(b) below.
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
Yield
56%

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